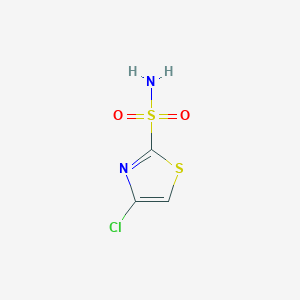

4-Chlorothiazole-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide-based indole derivatives, which are similar to 4-Chlorothiazole-2-sulfonamide, involves various synthetic routes including the Friedel–Craft reaction, cascade sulfa Michael addition reaction, enantioselective cascade cyclization reaction, and alkylation reactions .

Molecular Structure Analysis

The molecular structure of sulfonamides, including 4-Chlorothiazole-2-sulfonamide, has been studied using computational modeling approaches at the quantum mechanical level . The main intermolecular interactions in all crystal forms of these sulfonamides are H-bonds among the sulfonic and amino groups and SNH groups, and also some π-π interactions .

Chemical Reactions Analysis

Sulfonamide-based indole derivatives, similar to 4-Chlorothiazole-2-sulfonamide, have been synthesized using a variety of techniques . The sulfonamide analogs of indole, referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .

Physical And Chemical Properties Analysis

The polymorphism of a drug substance or excipient can have a deep impact on its physical and physicochemical properties such as chemical hardness, density, melting point, adsorption, chemical reactivity, solubility, dissolution rate, biological action, production, and formulation .

Applications De Recherche Scientifique

Anti-Inflammatory Agents

4-Chlorothiazole-2-sulfonamide: has been investigated for its potential as an anti-inflammatory agent. In particular, it falls within the class of nonsteroidal anti-inflammatory drugs (NSAIDs). These drugs inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which play a crucial role in prostaglandin production. Prostaglandins are involved in inflammation pathways, and selective COX-2 inhibitors have been used to manage pain and protect against inflammation-related diseases .

Supramolecular Chemistry and Crystal Structures

The crystal structure of 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4 H-1,2,4-triazole revealed intriguing noncovalent interactions, including rare chalcogen H-bonds and unorthodox S⋯C(π) and F⋯C(π) interactions. These interactions contribute to the self-assembly process, stabilizing supramolecular sheets .

Sulfonamide Derivatives in Medicinal Chemistry

4-Chlorothiazole-2-sulfonamide: derivatives have been synthesized and explored for their antibacterial properties. Researchers have investigated their structure-activity relationships (SAR) to enhance their efficacy. For instance, derivatives synthesized from 4-acetamidobenzenesulfonyl chloride have shown promise in this context .

Organosulfur Compounds: Sulfonimidates

This compound belongs to the broader category of organosulfur compounds. Specifically, it can serve as a precursor to sulfonimidates. Recent interest in sulfonimidates stems from their role as intermediates for accessing other essential organosulfur compounds. Researchers have explored synthetic approaches to sulfonimidates, emphasizing their diverse applications .

Bioinorganic Chemistry and Molybdenum Cofactor Deficiency

While not directly related to the compound’s applications, it’s worth noting that Mohsen Ahmadi, who received his Ph.D. in Bioinorganic Chemistry, has worked on mimicking the chemical synthesis of active sites of molybdoenzymes. His research may provide insights into related areas .

Mécanisme D'action

Target of Action

4-Chlorothiazole-2-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

4-Chlorothiazole-2-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, 4-Chlorothiazole-2-sulfonamide prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 4-Chlorothiazole-2-sulfonamide disrupts the folic acid metabolism cycle . This disruption affects the production of purines and the synthesis of DNA in bacteria . As a result, the bacterial cell cannot replicate or function properly, leading to its death .

Pharmacokinetics

They are mainly metabolized by the liver and excreted by the kidneys . Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their distribution and elimination .

Result of Action

The primary result of 4-Chlorothiazole-2-sulfonamide’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, the compound disrupts critical cellular functions in bacteria, including DNA synthesis . This leads to the death of the bacterial cell, thereby exerting its antibacterial effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chlorothiazole-2-sulfonamide. For instance, sulfonamides, including 4-Chlorothiazole-2-sulfonamide, are known to be widespread xenobiotic pollutants . In the environment, bacteria have developed various strategies to cope with these bacteriostatic agents, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides . These environmental interactions can potentially influence the efficacy and action of 4-Chlorothiazole-2-sulfonamide.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-1,3-thiazole-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H,(H2,5,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZLZCBKKIWNSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorothiazole-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2384340.png)

![Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate](/img/structure/B2384346.png)

![2-chloro-6-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2384349.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide](/img/structure/B2384352.png)

![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2384353.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2384354.png)

![N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2384355.png)